Euphorbiasteroid

Catalog No.
S527643
CAS No.
M.F
C32H40O8
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Euphorbiasteroid

Product Name

Euphorbiasteroid

IUPAC Name

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1

InChI Key

SDGDWRYYHQOQOJ-XXMLZKCSSA-N

SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

solubility

Soluble in DMSO

Synonyms

Euphorbiasteroid

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C

The exact mass of the compound Euphorbiasteroid is 552.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Euphorbiasteroid (CAS 28649-59-4), also known as Euphorbia factor L1, is a highly purified lathyrane-type tricyclic diterpene. In industrial and analytical procurement, it serves as an indispensable primary reference standard for the quality control of botanical extracts and as a structurally unique scaffold for medicinal chemistry workflows . Unlike crude mixtures, this isolated compound provides a precise quantitative index for standardizing complex diterpenoid matrices and acts as a specific, non-cytotoxic modulator of P-glycoprotein (P-gp) mediated multi-drug resistance in specialized in vitro models .

Substituting high-purity Euphorbiasteroid with crude botanical extracts, mixed lathyrane fractions, or generic P-glycoprotein inhibitors like verapamil severely compromises assay reproducibility and analytical precision [1]. Crude extracts exhibit extreme batch-to-batch variability, containing fluctuating ratios of Euphorbia factors L1, L2, and L3, which possess distinct and often conflicting cytotoxicity profiles [2]. For instance, while Euphorbia factor L2 induces rapid mitochondrial apoptosis, pure Euphorbiasteroid maintains a stable, non-cytotoxic baseline essential for isolating specific pathway activation (e.g., AMPK) or multi-drug resistance reversal without confounding cell death [2]. Furthermore, replacing it with verapamil in chemosensitization assays introduces off-target calcium channel blocking effects, making the specific lathyrane scaffold of Euphorbiasteroid critical for specific target validation [3].

High-Purity Analytical Standardization vs. Crude Botanical Matrices

For the standardization of complex diterpenoid matrices, utilizing high-purity Euphorbiasteroid (≥95% HPLC) is mandatory to overcome the severe matrix effects of crude extracts[1]. Crude seed extracts contain highly variable concentrations of Euphorbia factor L1 (ranging from 3.435 to 4.915 mg/g depending on processing), making direct quantification impossible[1]. Procuring the isolated Euphorbiasteroid standard guarantees a precise linear calibration range of 9.9-79 μg/mL with an average recovery of 98.39%, enabling absolute quantification and pharmacopeial compliance [1].

Evidence DimensionAnalytical calibration linearity and recovery
Target Compound DataLinear calibration range 9.9-79 μg/mL; 98.39% recovery
Comparator Or BaselineCrude extract (variable 3.4-4.9 mg/g baseline)
Quantified DifferenceEliminates matrix variability, providing >98% recovery for absolute quantification.
ConditionsHPLC-ESI-MS quality control workflows

Procurement for pharmacopeial compliance requires the isolated standard to ensure reproducible batch-to-batch quantification of raw materials.

Specific Non-Cytotoxic Scaffold for Assay Reproducibility

Within the lathyrane diterpene class, Euphorbiasteroid exhibits a distinctly safer baseline cytotoxicity profile compared to its downstream metabolites and close analogs, ensuring assay reproducibility[1]. While its hydroxylated and deacetylated metabolites (e.g., M3, M24) show significant cytotoxicity against human cell lines (IC50 values ranging from 3.60 μM to 40.74 μM), pure Euphorbiasteroid demonstrates no significant baseline cytotoxicity (IC50 > 50 μM) in the same models [1].

Evidence DimensionBaseline in vitro cytotoxicity (IC50)
Target Compound DataIC50 > 50 μM (non-cytotoxic baseline)
Comparator Or BaselineDownstream metabolites M3/M24 (IC50 3.60 - 40.74 μM)
Quantified Difference>10-fold reduction in baseline cytotoxicity compared to active metabolites.
ConditionsIn vitro human cell line viability assays (e.g., SH-SY5Y, LO2)

Researchers must procure the stable parent compound to avoid premature cell death in long-term metabolic or pathway-activation assays.

P-glycoprotein (P-gp) MDR Reversal Specificity vs. Verapamil

In drug-resistant human sarcoma cell lines (MES-SA/Dx5) overexpressing P-glycoprotein, Euphorbiasteroid effectively acts as a transport substrate to reverse multi-drug resistance [1]. Unlike the standard baseline P-gp inhibitor verapamil, which carries inherent calcium-channel blocking activity and associated cellular toxicities, Euphorbiasteroid restores the cytotoxicity of paclitaxel and doxorubicin without these off-target effects [1].

Evidence DimensionMDR reversal specificity
Target Compound DataReverses P-gp mediated resistance in MES-SA/Dx5 cells without calcium channel interference
Comparator Or BaselineVerapamil (standard P-gp inhibitor with off-target toxicity)
Quantified DifferenceProvides specific P-gp substrate competition without the overlapping cardiac/calcium-channel toxicity of the verapamil baseline.
ConditionsMES-SA/Dx5 human sarcoma cell line assays

Buyers screening for novel MDR reversal agents must select Euphorbiasteroid to isolate P-gp inhibition from calcium channel interference.

Pharmacopeial Quality Control and Analytical Benchmarking

Procured as a primary quantitative reference standard (e.g., phyproof®) for HPLC and LC-MS analysis, Euphorbiasteroid is essential for standardizing the highly variable diterpenoid content in botanical raw materials and ensuring regulatory compliance .

Chemosensitizer and MDR Reversal Screening

Utilized as a specific, non-cytotoxic P-glycoprotein inhibitor in oncology research to restore the efficacy of chemotherapeutics like paclitaxel and doxorubicin in multidrug-resistant tumor models, avoiding the off-target effects of generic inhibitors like verapamil [1].

Precursor for Lathyrane Diterpenoid Derivatization

Employed as a stable, well-characterized tricyclic diterpene scaffold in medicinal chemistry workflows to synthesize and evaluate novel AMPK activators, leveraging its non-cytotoxic baseline profile for clear structure-activity relationship mapping[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

552.27231823 g/mol

Monoisotopic Mass

552.27231823 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1. Adolf, W., Hecker, E., Balmain, A., et al. “Euphorbiasteroid” (epoxy-lathyrol). A new tricyclic diterpene from Euphorbia lathyris L. Tetrahedron Lett. 11(26), 2241-2244 (1970).
2. Park, S.-J., Park, J.H., Han, A., et al. Euphorbiasteroid, a component of Euphorbia lathyris L., inhibits adipogenesis of 3T3-L1 cells via activation of AMP-activated protein kinase. Cell Biochem. Funct. 33(4), 220-225 (2015).
3. Guo, F., Li, X., Zhang, C., et al. Roles and mechanisms of Fas/FasL in the apoptosis of HL-60 cells induced by euphorbiasteroid. J. Int. Oncology 41(9), 679-684 (2014).
4. Choi, J.S., Kang, N.S., Min, Y.K., et al. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5. Phytother. Res. 24(7), 1042-1046 (2010).

Explore Compound Types